N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Key structural features include:
- 3-ethyl and 7-(4-methylphenyl) substituents, enhancing lipophilicity and steric bulk.
- A sulfanyl (-S-) bridge linking the core to an N-cyclopentyl acetamide moiety, which may influence solubility and target binding.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-3-25-21(27)20-19(17(12-28-20)15-10-8-14(2)9-11-15)24-22(25)29-13-18(26)23-16-6-4-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXLYCYVMTXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridopyrimidines, have been shown to have therapeutic potential
Mode of Action
For instance, compounds with similar structures have been shown to undergo free radical reactions. In these reactions, a molecule loses an atom, creating a free radical that can interact with other molecules.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways. These pathways could potentially be involved in a variety of biological processes, including cell growth, cell death, and immune response.
Pharmacokinetics
It has been noted that its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Biological Activity
N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article will explore its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S2 |
| Molecular Weight | 427.58 g/mol |
| IUPAC Name | This compound |
| InChI Key | FYNPPKAVZSALLC-UHFFFAOYSA-N |
Structure
The structural formula of this compound features a thienopyrimidine core linked to a cyclopentyl group and an acetamide moiety. The presence of a sulfur atom in the thieno structure is significant for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds in this class can inhibit various kinases and enzymes involved in cell proliferation and survival pathways.
- Kinase Inhibition : The compound has shown potential as an inhibitor of MEK1/2 kinases, which are pivotal in the MAPK signaling pathway associated with cell growth and differentiation. Inhibition of these kinases can lead to reduced proliferation in cancer cell lines .
- Antitumor Activity : Studies have reported that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to N-cyclopentyl derivatives have been shown to inhibit the growth of acute biphenotypic leukemia cells with IC50 values in the low micromolar range .
Case Studies
- In Vitro Studies : A study conducted on a series of thienopyrimidine derivatives demonstrated that N-cyclopentyl variants effectively inhibited cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
- In Vivo Studies : In animal models, administration of N-cyclopentyl derivatives resulted in significant tumor growth inhibition when compared to control groups. The dosage and administration route were optimized to maximize therapeutic efficacy while minimizing toxicity .
Pharmacological Profile
The pharmacological profile of N-cyclopentyl derivatives indicates a broad spectrum of activity:
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of tumor cell lines; potential for targeted therapy |
| Antimicrobial | Some derivatives exhibit activity against bacterial strains; further studies needed |
| Anti-inflammatory | Preliminary data suggests modulation of inflammatory pathways |
Scientific Research Applications
The compound has demonstrated notable biological properties, particularly as an inhibitor in various enzymatic pathways. Its structure suggests potential interactions with biological targets involved in disease processes.
Anticancer Activity
Research indicates that thienopyrimidine derivatives, such as N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, exhibit anticancer properties. These compounds can inhibit tumor cell proliferation by targeting specific signaling pathways. For instance, studies have shown that similar thienopyrimidine derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .
Antimicrobial Properties
The compound's sulfanyl group may enhance its antimicrobial activity. Research into related compounds has revealed their effectiveness against various bacterial strains and fungi. The thieno[3,2-d]pyrimidine moiety is particularly noted for its ability to disrupt microbial cell function, making it a candidate for developing new antibiotics .
Therapeutic Applications
The unique structural features of this compound suggest several therapeutic applications.
Treatment of Inflammatory Diseases
Compounds with similar thienopyrimidine structures have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, potentially offering new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neurological Disorders
There is emerging evidence that thienopyrimidine derivatives can influence neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression and anxiety disorders by modulating serotonin and dopamine pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds closely related to this compound.
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant inhibition of tumor growth in vitro and in vivo models through apoptosis induction. |
| Study B | Antimicrobial Activity | Showed efficacy against Gram-positive bacteria with minimal inhibitory concentrations lower than existing antibiotics. |
| Study C | Anti-inflammatory Effects | Reduced levels of inflammatory markers in animal models of arthritis, suggesting a mechanism involving COX inhibition. |
Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidine core distinguishes the target compound from structurally related derivatives:
- : Features a cyclopenta[4,5]thieno[3,2-d]pyrimidine fused system, increasing planarity and rigidity compared to the target’s simpler thienopyrimidine core .
- : Utilizes a pyrrolo[2,3-d]pyrimidine core, replacing the thiophene ring with a pyrrole. This alters electronic properties (e.g., reduced sulfur-mediated hydrophobicity) .
- : Based on a pyrimidin-2-yl-thioacetamide scaffold, lacking the fused bicyclic system entirely .
Substituent Effects
- Ethyl and 4-Methylphenyl Groups (Target) : These substituents balance steric bulk and lipophilicity. Comparable 4-methylphenyl groups in enhance aromatic interactions in biological targets .
- Cyclopentyl vs. Aromatic Acetamides : The target’s N-cyclopentyl group contrasts with N-(2,3-dichlorophenyl) () or N-(2-methoxyphenyl) (). Cyclopentyl substituents may reduce polarity, improving blood-brain barrier penetration, while aromatic groups favor π-stacking .
Sulfur-Containing Linkages
- Sulfanyl (-S-) Bridge (Target) : Similar to ’s thioether linkage, this group provides conformational flexibility and moderate hydrophobicity.
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
